molecular formula C9H15NO3S B2373973 N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide CAS No. 2411248-27-4

N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide

Cat. No.: B2373973
CAS No.: 2411248-27-4
M. Wt: 217.28
InChI Key: KUUCSNZBHHIVTB-UHFFFAOYSA-N
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Description

N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide is a chemical compound with the molecular formula C9H15NO3S and a molecular weight of 217.28 g/mol. This compound features a cyclopropyl ring substituted with a methylsulfonyl group and an ethyl group, along with a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclopropanation of an alkene followed by sulfonylation and subsequent amidation. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve crystallization, distillation, or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Sulfonimidates: These compounds share a similar sulfonyl group but differ in their overall structure and reactivity.

    Sulfoximines: Similar in containing sulfur, these compounds have different functional groups and applications.

Uniqueness

N-[1-(1-Methylsulfonylcyclopropyl)ethyl]prop-2-enamide is unique due to its specific combination of a cyclopropyl ring, methylsulfonyl group, and prop-2-enamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

N-[1-(1-methylsulfonylcyclopropyl)ethyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3S/c1-4-8(11)10-7(2)9(5-6-9)14(3,12)13/h4,7H,1,5-6H2,2-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUCSNZBHHIVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)S(=O)(=O)C)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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